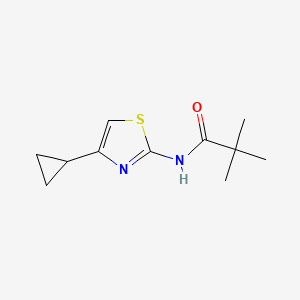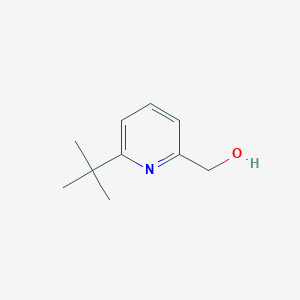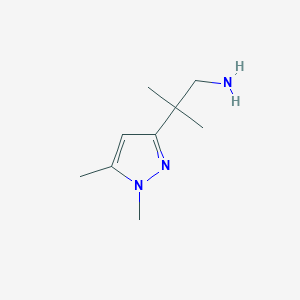![molecular formula C11H14F2O4 B13582890 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-(methoxycarbonyl)spiro[25]octane-6-carboxylic acid is a chemical compound with the molecular formula C11H14F2O4 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorospiro[2.5]octane-6-carboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.
Spiro[2.5]octane-6-carboxylic acid: This compound lacks both the difluoro and methoxycarbonyl groups.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid is unique due to the presence of both the difluoro and methoxycarbonyl groups, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C11H14F2O4 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
Clave InChI |
HEKCAHNGFSSPFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)










![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
